5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a chloro group and multiple hydroxyl groups, which contribute to its potential biological activity. This compound has gained interest in various scientific fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through specific chemical reactions involving 5-chloro-2-hydroxybenzoic acid and 4-hydroxy-3-methylnaphthalen-1-amine, typically utilizing coupling agents and catalysts in organic solvents.
5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide is classified under:
The synthesis of 5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide typically involves the following steps:
The reaction mechanism involves the formation of an amide bond between the carboxylic acid group of 5-chloro-2-hydroxybenzoic acid and the amine group of 4-hydroxy-3-methylnaphthalen-1-amine. This process is facilitated by the coupling agent, which activates the carboxylic acid for nucleophilic attack by the amine.
The molecular structure of 5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide can be described using its IUPAC name and represented through various structural formulas:
Property | Data |
---|---|
IUPAC Name | 5-chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide |
InChI | InChI=1S/C18H14ClNO3/c1-10... |
InChI Key | XDGOLGHBCIAOOZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=CC=CC=C2C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)O)O |
The compound exhibits a complex structure with multiple functional groups that influence its reactivity and interactions with biological systems.
5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide can undergo several chemical reactions:
For these reactions, various reagents can be employed:
The mechanism of action for 5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide involves its interaction with biological targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the chloro group may participate in halogen bonding. These interactions can modulate enzyme activity or receptor function, leading to various biological effects, including potential antimicrobial and antifungal properties.
The physical properties of 5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
These properties are essential for understanding how the compound behaves in different environments and applications.
5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide has several notable applications:
This compound's unique structure and reactivity make it a valuable subject for further research in both academic and industrial settings.
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5